molecular formula C11H9BrN2OS B10891293 3-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide

3-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B10891293
M. Wt: 297.17 g/mol
InChI Key: LRTUMJPONGCFAS-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-methylthiazol-2-yl)benzamide is a chemical compound with the molecular formula C11H9BrN2OS and a molecular weight of 297.17 g/mol . This compound features a benzamide core substituted with a bromine atom and a thiazole ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(4-methylthiazol-2-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 4-methylthiazol-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-(4-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

3-Bromo-N-(4-methylthiazol-2-yl)benzamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-N-(4-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and benzamide moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison: 3-Bromo-N-(4-methylthiazol-2-yl)benzamide is unique due to the presence of both a bromine atom and a thiazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable molecule for specific research applications .

Properties

Molecular Formula

C11H9BrN2OS

Molecular Weight

297.17 g/mol

IUPAC Name

3-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H9BrN2OS/c1-7-6-16-11(13-7)14-10(15)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15)

InChI Key

LRTUMJPONGCFAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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